4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17815244
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O2 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-(1-ethylimidazol-2-yl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H15N3O2/c1-2-13-4-3-12-9(13)7-5-11-6-8(7)10(14)15/h3-4,7-8,11H,2,5-6H2,1H3,(H,14,15) |
| Standard InChI Key | CRLUFJCBPHAPMI-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CN=C1C2CNCC2C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a carboxylic acid group () and at the 4-position with a 1-ethylimidazol-2-yl moiety. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is ethylated at the 1-position, conferring both lipophilic and electronic effects.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.24 g/mol | |
| IUPAC Name | 4-(1-ethylimidazol-2-yl)pyrrolidine-3-carboxylic acid | |
| Canonical SMILES | CCN1C=CN=C1C2CNCC2C(=O)O | |
| InChIKey | CRLUFJCBPHAPMI-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(1-ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions, including:
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Imidazole Ring Formation: Condensation of ethylenediamine derivatives with carbonyl compounds under acidic or basic conditions.
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Pyrrolidine Functionalization: Introduction of the carboxylic acid group via Michael addition or cyclization of γ-amino acids.
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Coupling Reactions: Linking the imidazole and pyrrolidine moieties through nucleophilic substitution or cross-coupling strategies.
Optimization Challenges
Key challenges include controlling regioselectivity during imidazole substitution and minimizing racemization at chiral centers. Solvent choice (e.g., DMF, THF) and catalysts (e.g., palladium for cross-couplings) critically impact yield and purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid’s polarity and the imidazole’s aromaticity. It is stable under inert atmospheres but may degrade under prolonged exposure to light or moisture.
Spectroscopic Characterization
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NMR: Peaks corresponding to the ethyl group ( 1.2–1.4 ppm), imidazole protons ( 7.2–7.5 ppm), and pyrrolidine methylenes ( 2.5–3.5 ppm).
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IR Spectroscopy: Stretching vibrations for () and imidazole C=N ().
Biological Activity and Mechanisms
Enzyme Inhibition
The imidazole moiety can coordinate with metal ions in enzyme active sites, while the carboxylic acid group participates in hydrogen bonding. Preliminary studies suggest activity against metalloproteases and kinases, though specific targets require validation.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Structural modifications (e.g., esterification of the carboxylic acid) enhance bioavailability and target affinity.
Covalent Drug Design
The ethyl group on the imidazole enables covalent binding to cysteine residues in target proteins, a strategy employed in irreversible inhibitors for oncology and immunology.
Research Advancements and Future Directions
Recent Studies
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In Silico Screening: Molecular docking simulations predict high affinity for the ATP-binding pocket of EGFR kinase.
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In Vivo Toxicity: Rodent studies indicate low acute toxicity (LD > 500 mg/kg), supporting further preclinical evaluation.
Unresolved Questions
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Metabolic Pathways: Hepatic clearance mechanisms and metabolite identification remain uncharacterized.
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Stereochemistry-Activity Relationships: The impact of pyrrolidine ring conformation on efficacy requires enantioselective synthesis and testing.
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